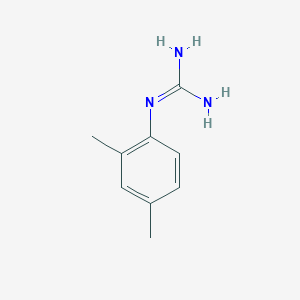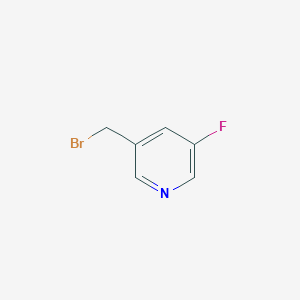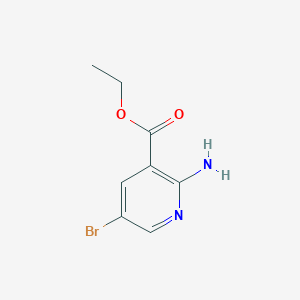
17-Acetylrauglucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-Acetylrauglucine, also known as AR, is a chemical compound that belongs to the class of indole alkaloids. It is a derivative of rauglucine, which is found in the roots of the plant Rauwolfia serpentina. AR has been of great interest to researchers due to its potential therapeutic applications in various medical conditions.
Mécanisme D'action
The exact mechanism of action of 17-Acetylrauglucine is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine and serotonin. 17-Acetylrauglucine has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are known to play a role in inflammation.
Effets Biochimiques Et Physiologiques
17-Acetylrauglucine has been shown to exhibit various biochemical and physiological effects. It has been found to lower blood pressure by decreasing the activity of the sympathetic nervous system. 17-Acetylrauglucine has also been shown to possess antioxidant properties and can scavenge free radicals. Additionally, 17-Acetylrauglucine has been found to inhibit the growth of cancer cells and induce apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
17-Acetylrauglucine has several advantages for use in lab experiments. It is readily available and can be synthesized easily. 17-Acetylrauglucine is also relatively stable and can be stored for long periods of time. However, one limitation of 17-Acetylrauglucine is that it can be toxic at high concentrations and must be handled with care.
Orientations Futures
There are several future directions for research on 17-Acetylrauglucine. One area of interest is the development of 17-Acetylrauglucine-based drugs for the treatment of hypertension and other cardiovascular diseases. Another area of research is the investigation of 17-Acetylrauglucine's potential as an anticancer agent. Additionally, further studies are needed to understand the exact mechanism of action of 17-Acetylrauglucine and its potential applications in other medical conditions.
In conclusion, 17-Acetylrauglucine is a promising compound with potential therapeutic applications in various medical conditions. Its synthesis method is relatively simple, and it exhibits several biochemical and physiological effects. Future research on 17-Acetylrauglucine may lead to the development of novel drugs for the treatment of hypertension, cancer, and other diseases.
Applications De Recherche Scientifique
17-Acetylrauglucine has been extensively studied for its potential therapeutic applications. It has been found to exhibit various pharmacological activities such as antihypertensive, antitumor, and anti-inflammatory effects. 17-Acetylrauglucine has also been shown to possess analgesic and sedative properties.
Propriétés
Numéro CAS |
119329-01-0 |
|---|---|
Nom du produit |
17-Acetylrauglucine |
Formule moléculaire |
C28H38N2O8 |
Poids moléculaire |
530.6 g/mol |
Nom IUPAC |
[13-ethyl-8-methyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] acetate |
InChI |
InChI=1S/C28H38N2O8/c1-4-13-14-9-17-24-28(15-7-5-6-8-16(15)29(24)3)10-18(20(14)25(28)36-12(2)32)30(17)26(13)38-27-23(35)22(34)21(33)19(11-31)37-27/h5-8,13-14,17-27,31,33-35H,4,9-11H2,1-3H3 |
Clé InChI |
DXJXFCDSCZWMHZ-UHFFFAOYSA-N |
SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |
SMILES canonique |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C)N3C1OC6C(C(C(C(O6)CO)O)O)O)C7=CC=CC=C7N4C |
Synonymes |
17-acetylrauglucine 17-O-acetyl-21-O-glucopyranosylajmaline |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



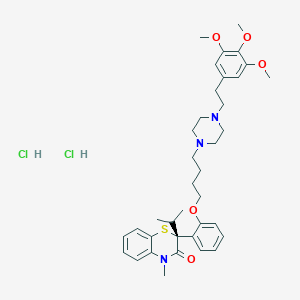


![2-Methylimidazo[1,2-a]pyridin-8-amine](/img/structure/B40267.png)
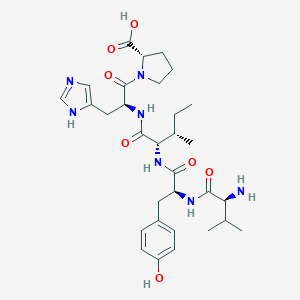
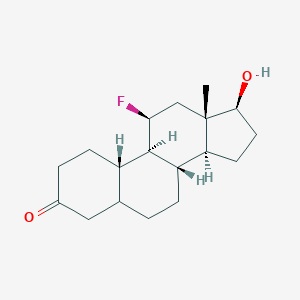
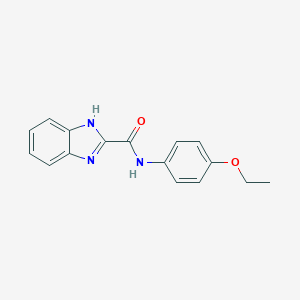
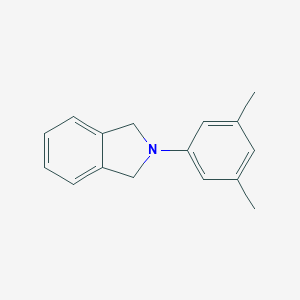
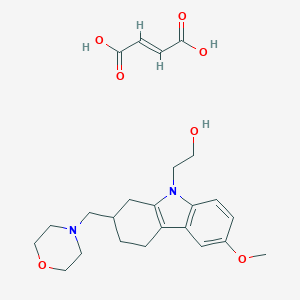
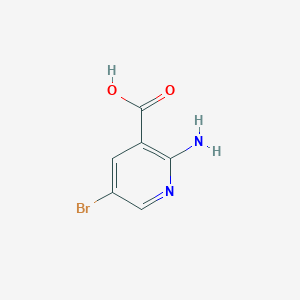
![(3R,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-3-carbaldehyde](/img/structure/B40287.png)
